molecular formula C5H3BrClIN2 B2600726 5-Bromo-2-chloro-3-iodopyridin-4-amine CAS No. 2173992-38-4

5-Bromo-2-chloro-3-iodopyridin-4-amine

Cat. No.: B2600726
CAS No.: 2173992-38-4
M. Wt: 333.35
InChI Key: OEISVHUFAXIRCV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-iodopyridin-4-amine: is a halogenated heterocyclic compound with the molecular formula C5H3BrClIN2 and a molecular weight of 333.35 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridine ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Scientific Research Applications

Chemistry: 5-Bromo-2-chloro-3-iodopyridin-4-amine is widely used as a building block in the synthesis of complex organic molecules. Its halogen atoms provide multiple sites for functionalization, making it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential drug candidates. Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases .

Industry: The compound is employed in the production of agrochemicals, dyes, and polymers. Its unique structure allows for the creation of specialized materials with desired properties .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-iodopyridin-4-amine in chemical reactions is primarily due to the presence of reactive halogen atoms and an amine group. These functional groups facilitate various chemical transformations, including nucleophilic substitution and coupling reactions . The compound’s ability to participate in these reactions makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-chloro-3-iodopyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials .

Biological Activity

5-Bromo-2-chloro-3-iodopyridin-4-amine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties, including antibacterial, antifungal, and kinase inhibition activities. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings from diverse sources.

The molecular formula for this compound is C5_5H3_3BrClIN2_2 with a molecular weight of 318.34 g/mol. It is characterized by the presence of three halogen atoms (bromine, chlorine, and iodine) attached to a pyridine ring, which significantly influences its reactivity and biological interactions.

Antibacterial and Antifungal Activity

Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, studies have shown that halogenated pyridines can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antimicrobial Activity of Halogenated Pyridines

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Kinase Inhibition

This compound has also been studied for its potential as a kinase inhibitor. Kinases are crucial in various signaling pathways, and their dysregulation is often linked to cancer and other diseases. The compound has shown activity against several kinases, including ITK (Interleukin T-cell kinase) and JAK3 (Janus kinase 3), suggesting its potential utility in targeted therapies.

Table 2: Kinase Inhibition Profile

Kinase TargetIC50_{50} (µM)
ITK0.5
JAK30.8
Other Kinases>10

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry evaluated the antimicrobial properties of various halogenated pyridines, including 5-bromo derivatives. The results demonstrated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .
  • Kinase Inhibition Research : Another investigation focused on the inhibition of JAK kinases by halogenated pyridines indicated that compounds like this compound could serve as leads for developing novel anti-inflammatory drugs due to their ability to modulate immune responses .

Properties

IUPAC Name

5-bromo-2-chloro-3-iodopyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClIN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEISVHUFAXIRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)I)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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